Sodium mentholate

Übersicht

Beschreibung

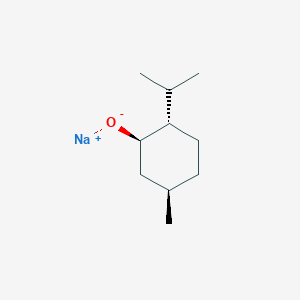

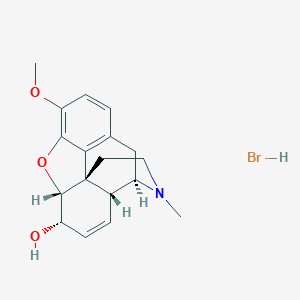

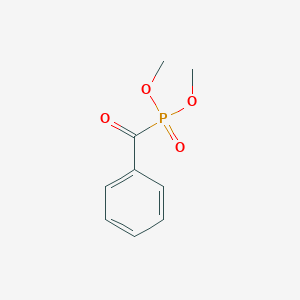

Sodium mentholate is a chemical compound with the molecular formula C10H19NaO . It is formed by the reaction of menthol with sodium hydroxide and is commonly used as a reagent in organic chemistry.

Molecular Structure Analysis

The molecular structure of Sodium mentholate is described by its IUPAC name: sodium; (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-olate . The molecular weight is 178.25 g/mol . The InChI and SMILES notations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Sodium mentholate is a colorless amorphous fine powder, sensitive to oxygen, and flammable . It is soluble in methanol, ethanol, and water . Upon decomposition, it forms methanol and sodium hydroxide .Wissenschaftliche Forschungsanwendungen

Menthol has analgesic properties and can decrease pain hypersensitivity. It works by activating γ-aminobutyric acid type A receptors and blocking voltage-gated sodium and calcium channels, reducing neuronal excitability (Pan et al., 2012).

Menthol and thymol block voltage-activated sodium currents, suggesting their role in antinociceptive and local anesthetic effects. This blocking action is similar in potency to the local anesthetic lidocaine (Haeseler et al., 2002).

Smoking mentholated cigarettes inhibits nicotine metabolism, leading to slower oxidative metabolism to cotinine and slower glucuronide conjugation. This finding is significant for understanding the impact of mentholated cigarettes on systemic nicotine exposure (Benowitz et al., 2004).

Menthol is researched for its performance-enhancing properties in athletic performance, particularly in endurance exercise. It may impact performance through its thermal, ventilatory, analgesic, and arousing properties (Stevens & Best, 2017).

Menthol has been studied as a transdermal enhancer for drugs like diclofenac sodium, indicating its potential role in improving the delivery of therapeutic agents through the skin (Liang et al., 2017).

Menthol's cytotoxic effects on cancer cells and its impact on the growth of malignant cells are also areas of research. It has been shown to interact synergistically with GABA receptors and sodium ion channels, leading to analgesic effects (Farco & Grundmann, 2012).

Menthol's impact on smoking behavior has been a subject of study, indicating that it may increase the reinforcing effects of nicotine and impact nicotine addiction and smoking behavior (Ahijevych & Garrett, 2010).

In gastrointestinal research, menthol has been shown to induce spasmolytic effects in human colon circular muscle, inhibiting contractions through the block of Ca2+ influx through L-type Ca2+ channels (Amato et al., 2014).

Wirkmechanismus

Menthol, the parent compound of Sodium mentholate, is known to act as a selective activator of transient receptor potential melastatin-8 (TRPM8) channels . It imparts a cooling effect and initially stimulates nociceptors and then desensitizes them . At high concentrations, menthol may generate cold allodynia .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O.Na/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6H2,1-3H3;/q-1;+1/t8-,9+,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMDLQGFGSQOLM-YMQJAAJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)[O-])C(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)[O-])C(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19321-38-1 | |

| Record name | Sodium mentholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019321381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, sodium salt (1:1), (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium mentholate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Sodium mentholate in anionic polymerization reactions?

A1: Sodium mentholate acts as a Lewis acid polar modifier in anionic polymerization of dienes like butadiene. [, ] It interacts with the anionic active centers of the growing polymer chains, influencing the stereochemistry of monomer addition. This interaction leads to a higher proportion of 1,2-addition, resulting in polybutadiene with a higher vinyl content compared to polymerizations without Sodium mentholate. [] This modification of microstructure significantly impacts the final properties of the polymer, like its glass transition temperature and elasticity.

Q2: How does Sodium mentholate compare to other polar modifiers in terms of its impact on polybutadiene microstructure?

A2: Research shows that Sodium mentholate, when used in conjunction with Lewis base polar modifiers like amines and ethers, can further enhance the formation of 1,2-butadiene structures compared to using the Lewis bases alone. [] For instance, combining Sodium mentholate with N,N,N',N'-Tetramethylethylenediamine resulted in polybutadiene with significantly higher vinyl content (up to 96% according to 13C NMR) than either modifier used individually. [] This synergistic effect highlights the importance of carefully selecting and combining polar modifiers to fine-tune the desired properties of polybutadiene.

Q3: Besides polymerization, what other applications utilize Sodium mentholate's catalytic properties?

A3: Sodium mentholate plays a crucial role in the isomerization and racemization of menthol isomers. [] Acting as a catalyst, it facilitates the interconversion between different isomers of menthol, ultimately impacting the equilibrium composition of the mixture. Studies show that Sodium mentholate leads to a higher equilibrium concentration of menthol (74-75%) compared to using hydrogenation catalysts like copper chromite or Raney nickel (55-56%). [] This catalytic activity is valuable in fine-chemical synthesis, particularly for obtaining desired menthol isomers with specific stereochemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)